molecular formula C13H15BrN2O2 B12042231 4-Bromo-N-(2-oxo-3-azepanyl)benzamide CAS No. 624726-60-9

4-Bromo-N-(2-oxo-3-azepanyl)benzamide

Cat. No.: B12042231
CAS No.: 624726-60-9
M. Wt: 311.17 g/mol
InChI Key: YLDKBRZWBRPBEJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-oxo-3-azepanyl)benzamide is a chemical compound with the molecular formula C13H15BrN2O2 and a molecular weight of 311.181 g/mol . This compound is part of a class of benzamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-oxo-3-azepanyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-oxo-3-azepanylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-oxo-3-azepanyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides.

Scientific Research Applications

4-Bromo-N-(2-oxo-3-azepanyl)benzamide has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 4-Bromo-N-(2-oxo-3-azepanyl)benzamide is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler analog with similar structural features but lacking the azepanyl group.

    4-Bromo-N-(2-oxo-3-pyrrolidinyl)benzamide: A structurally similar compound with a pyrrolidinyl group instead of an azepanyl group.

Uniqueness

4-Bromo-N-(2-oxo-3-azepanyl)benzamide is unique due to the presence of the azepanyl group, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

624726-60-9

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

4-bromo-N-(2-oxoazepan-3-yl)benzamide

InChI

InChI=1S/C13H15BrN2O2/c14-10-6-4-9(5-7-10)12(17)16-11-3-1-2-8-15-13(11)18/h4-7,11H,1-3,8H2,(H,15,18)(H,16,17)

InChI Key

YLDKBRZWBRPBEJ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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